tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Overview
Description
tert-Butyl ®-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the tert-butyl group and the methylsulfonyl moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or ethanol, under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted pyrido[3,4-d]pyrimidine compounds .
Scientific Research Applications
tert-Butyl ®-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and phosphatases, leading to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis . The presence of the tert-butyl and methylsulfonyl groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but lacks the tert-butyl and methylsulfonyl groups.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with different biological activities.
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: Shares the tert-butyl group but has a different core structure.
Uniqueness
The uniqueness of tert-Butyl ®-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and methylsulfonyl groups enhances its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N3O4S |
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Molecular Weight |
327.40 g/mol |
IUPAC Name |
tert-butyl (6R)-6-methyl-2-methylsulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H21N3O4S/c1-9-6-10-7-15-12(22(5,19)20)16-11(10)8-17(9)13(18)21-14(2,3)4/h7,9H,6,8H2,1-5H3/t9-/m1/s1 |
InChI Key |
XAGNVPIEIDZUCP-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CN=C(N=C2CN1C(=O)OC(C)(C)C)S(=O)(=O)C |
Canonical SMILES |
CC1CC2=CN=C(N=C2CN1C(=O)OC(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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